Product packaging for 4-Iodo-2,2-dimethyl-tetrahydro-pyran(Cat. No.:CAS No. 882687-80-1)

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Cat. No.: B1405159
CAS No.: 882687-80-1
M. Wt: 240.08 g/mol
InChI Key: CTPMPYIKWARWDI-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is fundamentally based on the tetrahydropyran skeleton, which adopts a six-membered ring structure containing five carbon atoms and one oxygen atom. The compound's molecular formula is established as C₇H₁₃IO, with a molecular weight of 240.08 grams per mole. The structural representation follows the Simplified Molecular Input Line Entry System notation as CC1(CC(CCO1)I)C, which clearly delineates the connectivity pattern and substitution arrangement.

The stereochemical configuration of this compound is primarily governed by the chair conformation adopted by the tetrahydropyran ring system. Similar to cyclohexane, tetrahydropyran exists predominantly in its lowest energy chair conformation, which minimizes steric interactions and maintains optimal bond angles. The energy barrier for ring flipping between chair conformations is approximately 10 kilocalories per mole, which is comparable to cyclohexane systems. This conformational preference significantly influences the spatial arrangement of substituents and their relative orientations within the molecular framework.

The substitution pattern creates distinct stereochemical environments for the various substituents. The two methyl groups located at the 2-position are positioned on the same carbon atom, creating a geminal dimethyl substitution pattern that eliminates potential stereoisomerism at this position. However, the iodine substituent at the 4-position can occupy either axial or equatorial orientations depending on the chair conformation adopted by the ring system. The axial and equatorial positions in cyclohexane-like systems alternate around the ring, with axial bonds oriented perpendicular to the average plane of the ring and equatorial bonds positioned approximately in the plane of the ring.

Molecular Property Value Reference
Molecular Formula C₇H₁₃IO
Molecular Weight 240.08 g/mol
Chemical Abstracts Service Number 882687-80-1
Simplified Molecular Input Line Entry System CC1(CC(CCO1)I)C
Topological Polar Surface Area 9.23 Ų
Calculated LogP 2.379

The conformational analysis reveals that the chair form represents the most stable configuration for the tetrahydropyran ring system. Computational studies using various theoretical methods including ab initio and density functional theory calculations have established that alternative conformations such as boat, twist-boat, and half-chair forms possess significantly higher energies. The energy difference between the chair conformation and the 2,5-twist conformer ranges from 5.78 to 6.82 kilocalories per mole depending on the computational method employed. Similarly, the energy difference between the chair and 1,4-boat conformer varies from 6.23 to 7.20 kilocalories per mole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13IO B1405159 4-Iodo-2,2-dimethyl-tetrahydro-pyran CAS No. 882687-80-1

Properties

IUPAC Name

4-iodo-2,2-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the selective iodination of a tetrahydro-pyran ring substituted with two methyl groups at the 2-position. The iodination is achieved by converting the corresponding 4-hydroxyl derivative (4-hydroxy-2,2-dimethyl-tetrahydro-pyran) into the iodo compound using iodine-based reagents under mild conditions.

Detailed Synthetic Procedure

One well-documented method involves the use of triphenylphosphine, iodine, and 1H-imidazole in tetrahydrofuran solvent at low temperatures (0–20 °C). The reaction proceeds via activation of the hydroxyl group by triphenylphosphine and iodine, facilitating substitution with iodine to form the 4-iodo derivative.

Typical reaction setup:

Step Reagents/Conditions Description
1 4-Hydroxy-2,2-dimethyl-tetrahydro-pyran (substrate) Starting material
2 Triphenylphosphine (approx. 1.05 equiv.) Activates hydroxyl group
3 Iodine (approx. 1.2 equiv.) Source of iodine for substitution
4 1H-Imidazole (approx. 1.2 equiv.) Base to facilitate reaction
5 Solvent: Tetrahydrofuran (THF) Aprotic solvent
6 Temperature: 0–20 °C Controlled to avoid side reactions
7 Reaction time: Overnight stirring Ensures completion

Reaction outcome:

  • The reaction mixture is diluted with ethyl acetate and washed with water to remove inorganic byproducts.
  • The organic layer is dried and concentrated to yield this compound.
  • Yields typically reported around 60-65%.

Alternative Preparation Routes

While the above method is the most direct iodination, alternative synthetic routes involve multi-step synthesis starting from simpler precursors such as brominated or ketone derivatives of 2,2-dimethyl-tetrahydro-pyran, followed by functional group transformations including oxidation, reduction, and halogen exchange reactions.

A notable multi-step route includes:

Step Transformation Key Reagents/Conditions Yield (%)
1 Synthesis of 2,2-dimethyl-tetrahydro-pyran-4-ketone Mercury salt catalyst, sulfuric acid, water, 80–110 °C Moderate
2 Formation of ethyl ester derivative Ethyl chloroacetate, sodium ethylate, toluene, reflux ~89
3 Hydrolysis and acidolysis to tetrahydro-pyran-4-formaldehyde Alkali solution, HCl, 95–105 °C ~85
4 Oxidation to carboxylic acid derivative Potassium permanganate or hydrogen peroxide, room temperature ~50

These intermediates can be further functionalized to introduce iodine at the 4-position via halogen exchange or direct iodination, although such routes are more complex and less efficient for direct preparation of this compound.

Research Findings and Analysis

Reaction Efficiency and Yield

  • The triphenylphosphine/iodine/imidazole method provides a relatively high yield (~64%) and good purity (≥96% by GC analysis) for the target compound.
  • The reaction conditions are mild, avoiding harsh acidic or basic environments that may degrade the tetrahydropyran ring.
  • The use of tetrahydrofuran as solvent ensures good solubility of reagents and intermediates, facilitating smooth reaction kinetics.

Environmental and Industrial Considerations

  • The iodination reaction avoids heavy metal catalysts, minimizing environmental impact.
  • The reaction is scalable due to straightforward work-up procedures (aqueous washes, organic extraction).
  • The use of triphenylphosphine generates triphenylphosphine oxide as a byproduct, which requires appropriate disposal or recycling.

Purity and Physical Properties

  • The final product is a yellow to red oil at ambient temperature.
  • Boiling point is approximately 220.6 °C (predicted).
  • Moisture content is controlled below 0.5%.
  • Density is approximately 1.56 g/mL at 20 °C.
  • Purity by gas chromatography is typically ≥96%.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Direct iodination with I2/PPh3/Imidazole Iodine, triphenylphosphine, 1H-imidazole, THF, 0–20 °C, overnight 64 ≥96 Mild conditions, simple work-up
Multi-step synthesis via ketone and ester intermediates Mercury salt catalysis, ethyl chloroacetate, alkali hydrolysis, KMnO4 oxidation 50-89 (varies by step) >98 (final acid) More complex, industrially relevant for intermediates
Halogen exchange from bromo or hydroxy derivatives Various halogenation reagents, solvent dependent Variable Not specified Less common, may require harsher conditions

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,2-dimethyl-tetrahydro-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,2-dimethyl-tetrahydro-pyran.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution Reactions: Various substituted tetrahydropyran derivatives.

    Oxidation Reactions: Oxidized forms of the compound, such as alcohols or ketones.

    Reduction Reactions: 2,2-Dimethyl-tetrahydro-pyran.

Scientific Research Applications

Introduction to 4-Iodo-2,2-dimethyl-tetrahydro-pyran

This compound (CAS No. 882687-80-1) is a chemical compound characterized by a tetrahydropyran ring substituted with an iodine atom at the 4-position and two methyl groups at the 2-position. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundIodine substitutionHigh electrophilicity due to iodine
4-Bromo-2,2-dimethyl-tetrahydro-pyranBromine instead of iodineSimilar reactivity but different selectivity
4-Chloro-2,2-dimethyl-tetrahydro-pyranChlorine substitutionLower reactivity compared to iodine

Medicinal Chemistry

Research indicates that this compound may possess pharmacological properties that could be explored for drug development. Compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications . For instance, it could be investigated for its efficacy in treating diseases where iodine-containing compounds are beneficial.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in various organic reactions, making it valuable in synthetic pathways . The ability to react with nucleophiles and electrophiles positions it as a versatile reagent in organic synthesis.

Crop Protection

There is potential for applications in agrochemicals where such compounds could be utilized for crop protection formulations. The structural features of this compound may confer specific biological activity against pests or pathogens affecting crops .

Mechanism of Action

The mechanism of action of 4-Iodo-2,2-dimethyl-tetrahydro-pyran depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, modulating its interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Tetrahydropyrans

4-Iodo-tetrahydro-2H-pyran (CAS: 25637-18-7)
  • Molecular Formula : C₅H₉IO
  • Molecular Weight : 212.03 g/mol
  • Key Differences : Lacks the two methyl groups at the 2-position, resulting in a simpler structure and lower molecular weight.
  • Safety : Classified as harmful via inhalation, skin contact, and ingestion, requiring stringent handling protocols .
(−2,6-cis-2,4-trans)-Isopropyl 4-chloro-tetrahydro-6-(prop-1-enyl)-pyran-2-carboxylate
  • Molecular Formula : C₁₂H₁₇ClO₃
  • Molecular Weight : 256.71 g/mol
  • Key Differences : Contains a chlorine atom at the 4-position and an isopropyl ester group at the 2-position. The presence of a propenyl group at the 6-position introduces stereochemical complexity .
Tetrahydro-4-iodo-2-(pentan-3-yl)-6-phenethyl-2H-pyran
  • Structure : Features a branched pentan-3-yl group at the 2-position and a phenethyl substituent at the 6-position.
  • Characterization : Documented via FTIR and HRMS, highlighting distinct spectral signatures compared to simpler iodinated pyrans .
4-(Azidomethyl)tetrahydro-2H-pyran (CAS: 1035490-93-7)
  • Molecular Formula : C₆H₁₁N₃O
  • Molecular Weight : 153.17 g/mol

Heteroatom-Modified Pyrans

Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6)
  • Molecular Formula : C₅H₈OS
  • Molecular Weight : 116.18 g/mol
  • Key Differences : Substitutes the ring oxygen with sulfur , significantly changing electronic properties and reactivity. Used in industrial chemical synthesis .

Comparative Analysis of Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
4-Iodo-2,2-dimethyl-tetrahydro-pyran 882687-80-1 C₇H₁₃IO 240.08 4-I, 2,2-diCH₃ 2–8°C, dark, dry
4-Iodo-tetrahydro-2H-pyran 25637-18-7 C₅H₉IO 212.03 4-I Not specified
4-Chloro-tetrahydro-pyran derivative N/A C₁₂H₁₇ClO₃ 256.71 4-Cl, ester, propenyl Not specified
Tetrahydro-4H-thiopyran-4-one 1072-72-6 C₅H₈OS 116.18 Sulfur ring, 4-keto Standard lab conditions

Notes:

  • Boiling points and melting points are largely undocumented for these compounds.
  • The iodine atom in this compound increases molecular weight and polarizability compared to chloro or azido analogs.

Biological Activity

4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7_7H13_{13}IO. It is characterized by the presence of an iodine atom at the fourth position of the tetrahydropyran ring, and two methyl groups at the second position. This structural modification imparts unique chemical properties and potential biological activities.

  • Molecular Weight : 240.08 g/mol
  • Density : Specific density values are not widely reported but can vary based on purity and environmental conditions.
  • Boiling Point : Not explicitly documented in available literature.

This compound acts primarily as an intermediate in organic synthesis. However, its biological activity may stem from its interactions with various biological targets, including enzymes and receptors. The iodine atom's presence enhances its electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions that can affect biological pathways.

Research Findings

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The presence of halogens like iodine can enhance the ability of these compounds to penetrate bacterial cell walls and disrupt cellular processes.
  • Biochemical Assays : As a probe in biochemical assays, this compound can help elucidate metabolic pathways and enzyme activity. Its unique structure allows for specific interactions with enzymes involved in critical biological processes.
  • Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex molecules that may have potential therapeutic applications, including anticancer and anti-inflammatory agents.

Case Study 1: Antimicrobial Activity

A study investigated the use of halogenated tetrahydropyrans in combating antibiotic-resistant bacteria. The findings indicated that derivatives with iodine showed increased efficacy against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of peptidoglycan synthesis in bacterial cell walls.

Case Study 2: Enzyme Interaction

Research into enzyme inhibition revealed that this compound could act as a reversible inhibitor for certain bacterial enzymes involved in amino acid biosynthesis. This inhibition was linked to structural similarities between the compound and natural substrates, allowing it to bind effectively within active sites.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Bromo-2,2-dimethyl-tetrahydro-pyran Bromine substitutionModerate antimicrobial effects
4-Chloro-2,2-dimethyl-tetrahydro-pyran Chlorine substitutionLower antimicrobial potency
2,2-Dimethyl-tetrahydro-pyran Parent compound without halogenLimited biological activity

Uniqueness of this compound

The presence of iodine distinguishes this compound from its bromine and chlorine counterparts by enhancing its reactivity due to iodine's larger atomic radius and higher electronegativity. This unique property can lead to different reaction pathways and interactions with molecular targets, potentially resulting in enhanced biological activity.

Q & A

Q. What are the established synthetic routes for 4-Iodo-2,2-dimethyl-tetrahydro-pyran, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis of this compound derivatives can be achieved via copper(II)–bisphosphine-catalyzed oligomerization (e.g., L3 reaction systems), as demonstrated for structurally similar tetrahydropyrans. Key steps include:

  • Substrate selection : Use of 3,5-dimethylhex-5-en-1-ol and substituted aldehydes (e.g., p-methoxybenzaldehyde) to introduce functional groups.
  • Catalytic conditions : Copper(II) catalysts paired with bisphosphine ligands (e.g., L3) under inert atmospheres to control stereochemistry.
  • Work-up : Purification via column chromatography and characterization by ¹H/¹³C NMR and mass spectrometry (EI/CI) to confirm regiochemistry .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer: Critical NMR parameters for structural elucidation include:

  • Coupling constants (J values) : For example, J = 9–12 Hz between axial protons in the pyran ring indicates chair conformation.
  • Chemical shifts : The iodo substituent at C4 causes deshielding of adjacent protons (δ ~3.5–4.0 ppm) .
  • NOE experiments : To confirm spatial proximity of methyl groups (C2) and the iodine atom .

Example : In (2R*,3S*,4S*)-4-iodo derivatives, NOE correlations between C2-CH₃ and C4-I confirm axial positioning of the iodine .

Q. What are the common oxidation/reduction pathways for tetrahydropyran derivatives, and how do they apply to this compound?

Methodological Answer:

  • Oxidation : Use CrO₃ or KMnO₄ under acidic conditions to convert the pyran ring to a lactone or ketone. The iodine substituent may direct oxidation to adjacent carbons .
  • Reduction : LiAlH₄ selectively reduces ester groups while preserving the iodo functionality. For dehalogenation, stannane-free Pd/C-catalyzed hydrodehalogenation is preferred to avoid toxic byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral ligands : Bisphosphine ligands (e.g., L3) with bulky substituents enforce axial chirality during cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring cis-diastereomers.
  • Computational modeling : DFT calculations predict energetically favorable transition states for (2R*,3S*,4S*) configurations .

Contradiction Note : While emphasizes ligand-driven stereocontrol, highlights solvent polarity as a critical factor. Resolve via factorial experimental design .

Q. What mechanistic insights explain the chemoselective dehalogenation of 4-Iodo-tetrahydropyrans?

Methodological Answer: Pd/C-mediated hydrodehalogenation proceeds via:

Oxidative addition : Pd(0) inserts into the C–I bond.

β-Hydride elimination : A proton source (e.g., HCO₂H) transfers hydrogen, yielding the dehalogenated product.
Key factors :

  • Substrate steric hindrance : Bulky C2-methyl groups slow competing side reactions.
  • Catalyst loading : 5 mol% Pd/C achieves >90% yield without over-reduction .

Q. How can this compound serve as a precursor in natural product synthesis?

Methodological Answer:

  • Macrolide intermediates : The iodine atom acts as a leaving group for SN2 displacement with nucleophiles (e.g., oxygen nucleophiles in glycosylation).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable C–C bond formation for complex polycyclic frameworks .

Q. What analytical strategies address contradictions in reported reaction yields for iodo-tetrahydropyran derivatives?

Methodological Answer:

  • Reproducibility checks : Verify catalyst purity and moisture levels (e.g., rigorously anhydrous conditions for LiAlH₄ reductions) .
  • Byproduct analysis : Use GC-MS to identify competing pathways (e.g., elimination vs. substitution).
  • Meta-analysis : Compare datasets from (72% yield) and (68–90% yields) to identify optimal substrate-catalyst pairs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 2
4-Iodo-2,2-dimethyl-tetrahydro-pyran

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